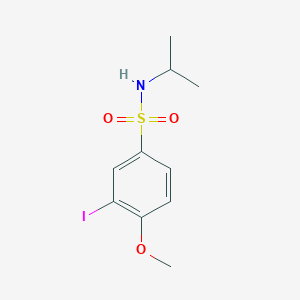![molecular formula C16H13BrN2O4S3 B305219 N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B305219.png)
N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-thiophenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as BPTES and is known to inhibit the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. In
Mécanisme D'action
BPTES inhibits the activity of glutaminase by binding to the active site of the enzyme. This prevents the enzyme from converting glutamine to glutamate, leading to a decrease in energy production and cell growth. BPTES has been shown to selectively inhibit the activity of glutaminase in cancer cells, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects
BPTES has been shown to selectively kill cancer cells while sparing normal cells. This is due to the fact that cancer cells are more reliant on glutamine metabolism than normal cells. In addition to its anti-cancer effects, BPTES has also been shown to have neuroprotective effects by reducing glutamate excitotoxicity in the brain. However, more research is needed to fully understand the biochemical and physiological effects of BPTES.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPTES in lab experiments is its specificity for glutaminase inhibition. This allows researchers to selectively target cancer cells without affecting normal cells. However, BPTES is a relatively new compound and its synthesis is complex, which may limit its availability for lab experiments. In addition, more research is needed to fully understand the limitations and potential side effects of using BPTES in lab experiments.
Orientations Futures
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of research is the combination of BPTES with other cancer therapies to enhance its anti-cancer effects. In addition, more research is needed to fully understand the biochemical and physiological effects of BPTES and its potential applications in other diseases beyond cancer.
Conclusion
In conclusion, N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-thiophenesulfonamide, or BPTES, is a promising compound with potential applications in cancer therapy. Its specificity for glutaminase inhibition makes it an attractive target for cancer treatment. However, more research is needed to fully understand its biochemical and physiological effects and its potential applications beyond cancer.
Méthodes De Synthèse
The synthesis of BPTES involves the reaction of 4-bromoaniline with p-toluenesulfonyl chloride to form N-(4-bromoanilino)-p-toluenesulfonamide. This compound is then reacted with 2-thiophenesulfonyl chloride to form the final product, N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-thiophenesulfonamide. The synthesis of BPTES is a multi-step process that requires careful attention to detail and purification steps to ensure the purity of the final product.
Applications De Recherche Scientifique
BPTES has been extensively studied for its potential applications in cancer treatment. Glutaminase plays a critical role in cancer cell metabolism by converting glutamine to glutamate, which is then used to produce energy and building blocks for cell growth. Inhibition of glutaminase activity by BPTES has been shown to selectively kill cancer cells while sparing normal cells. This makes BPTES a promising candidate for cancer therapy.
Propriétés
Nom du produit |
N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-thiophenesulfonamide |
|---|---|
Formule moléculaire |
C16H13BrN2O4S3 |
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H13BrN2O4S3/c17-12-3-5-13(6-4-12)18-25(20,21)15-9-7-14(8-10-15)19-26(22,23)16-2-1-11-24-16/h1-11,18-19H |
Clé InChI |
UKFYSZCMNWMASW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
SMILES canonique |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)



![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)


![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305155.png)
![2-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305156.png)

![4-chloro-3-[(2,5-dimethylanilino)sulfonyl]-N-isopropylbenzamide](/img/structure/B305159.png)